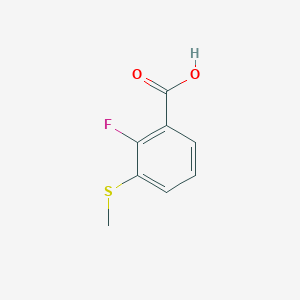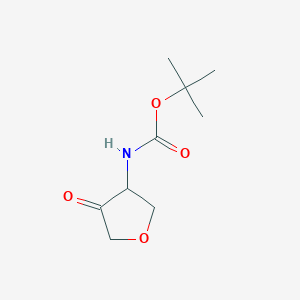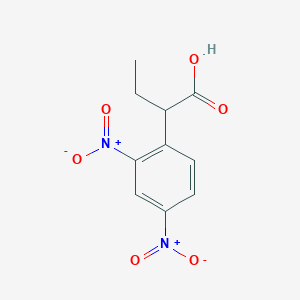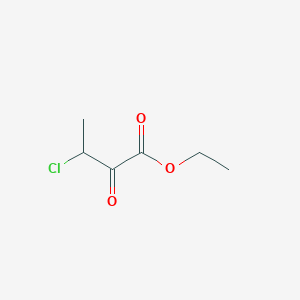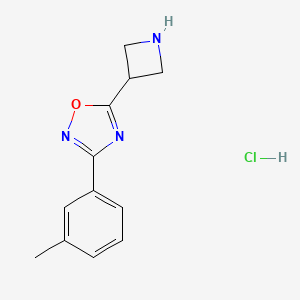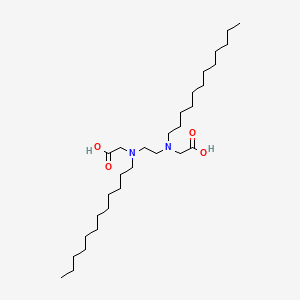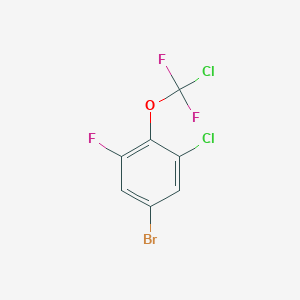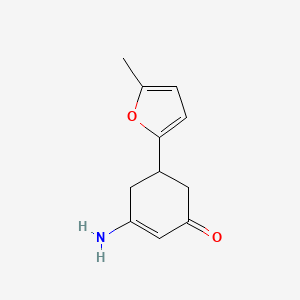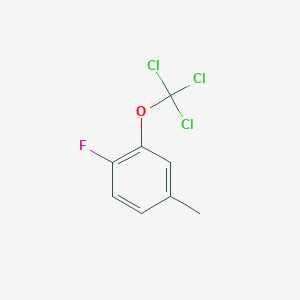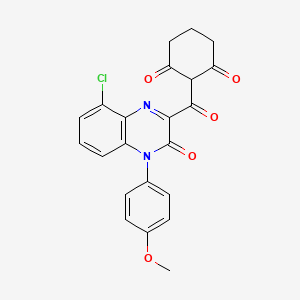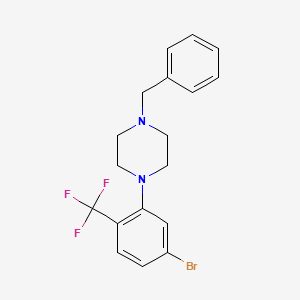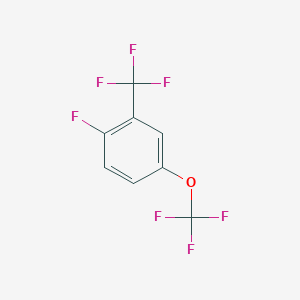
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, also known by its chemical formula C~8~H~3~F~6~O , is a fluorinated aromatic compound. Its structure features a benzene ring substituted with fluorine atoms and a trifluoromethoxy group. The combination of fluorine atoms imparts unique properties to this compound, making it of interest in various applications.
Synthesis Analysis
The synthesis of this compound involves introducing the fluorine and trifluoromethoxy substituents onto the benzene ring. Specific synthetic routes may vary, but common methods include electrophilic aromatic substitution reactions. Researchers have explored various reagents and conditions to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene consists of:
- A benzene ring (C~6~H~5~) as the core aromatic system.
- A fluorine atom (F) at the 1-position.
- A trifluoromethoxy group (CF~3~O) at the 4-position.
- Another trifluoromethyl group (CF~3~) at the 2-position.
Chemical Reactions Analysis
- Electrophilic Aromatic Substitution : The fluorine and trifluoromethoxy groups make the benzene ring susceptible to electrophilic attack. Reactions such as halogenation, nitration, or Friedel-Crafts acylation can occur.
- Base-Catalyzed Fluorination : The fluorine atom can be replaced by other nucleophiles under basic conditions.
- Reductive Desulfurization : The trifluoromethoxy group can be selectively removed using appropriate reducing agents.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point is an important parameter for its handling and application.
- Solubility : Investigating its solubility in various solvents helps understand its behavior in different environments.
- Stability : Assessing its stability under varying conditions (temperature, pH, light) is crucial.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially considering the presence of fluorine atoms.
- Handling Precautions : Proper protective gear and safe handling procedures are essential.
- Environmental Impact : Consider its persistence, bioaccumulation, and potential harm to ecosystems.
Zukünftige Richtungen
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize desired properties.
- Biological Studies : Investigate its interactions with biological targets.
- Green Chemistry : Develop sustainable synthesis routes.
Eigenschaften
IUPAC Name |
1-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-6-2-1-4(16-8(13,14)15)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYYUNIGHKJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



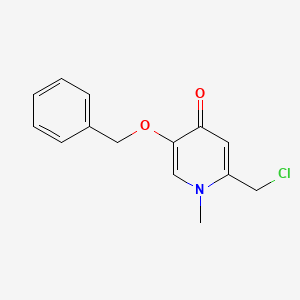

![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
